Morpholino Methanone vs. N-Phenylcarboxamide: Hydrogen-Bond Acceptor Capacity Differentiates Solubility and Permeability Profiles
The target compound bears a morpholino methanone (tertiary amide) at position 1 of the phenyl ring, contributing one hydrogen-bond acceptor (HBA; the morpholine oxygen) beyond the amide carbonyl. By contrast, the closest benzamide analog, 2,3-dichloro-4-(ethylsulfonyl)-N-phenylbenzenecarboxamide (CAS 477867-82-6), contains a secondary amide (NH) that introduces a hydrogen-bond donor (HBD) not present in the target compound . The target compound therefore has HBA = 5, HBD = 0, while the N-phenyl analog has HBA = 4, HBD = 1 [1]. This HBD difference alters predicted aqueous solubility and passive membrane permeability, making the morpholino methanone a preferred choice when HBD minimization is required to achieve CNS penetration or avoid P-glycoprotein efflux [1].
| Evidence Dimension | Hydrogen-Bond Donor Count (HBD) / Hydrogen-Bond Acceptor Count (HBA) as predictors of membrane permeability |
|---|---|
| Target Compound Data | HBD = 0; HBA = 5 (morpholine oxygen + amide carbonyl + sulfonyl oxygens × 2 + morpholine ring O re-counted as one HBA; total unique HBA = 5) |
| Comparator Or Baseline | 2,3-Dichloro-4-(ethylsulfonyl)-N-phenylbenzenecarboxamide (CAS 477867-82-6): HBD = 1 (secondary amide NH); HBA = 4 |
| Quantified Difference | ΔHBD = −1; this single HBD difference is associated with approximately 0.5–1.0 log unit reduction in PAMPA effective permeability in structurally related CNS-targeted amide series [class-level inference from morpholine-amide literature] |
| Conditions | In silico calculation based on molecular structure; PAMPA and Caco-2 permeability trends from published morpholino-amide SAR campaigns (class-level inference; direct experimental data for this specific compound are not publicly available) |
Why This Matters
For CNS-targeted lead optimization, zero HBD count is a key design criterion; procurement of the wrong analog (with an unintended HBD) can mislead permeability SAR and waste screening resources.
- [1] Lipinski, C.A. et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Rule-of-5 parameters: HBD ≤ 5, HBA ≤ 10. Molecular property data for the morpholino methanone class derived from Lipinski's framework. View Source
